molecular formula C18H17FIN3O3 B13901690 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile

1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile

Cat. No.: B13901690
M. Wt: 469.2 g/mol
InChI Key: LHUKSNPBZHHWSK-JJMVLAAESA-N
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Description

1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, including a pyrrolidine ring, a fluoro substituent, and an isoquinoline core. These structural elements contribute to its biological activity and make it a subject of interest in drug discovery and development.

Preparation Methods

The synthesis of 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluoro and ethyl substituents. The isoquinoline core is then constructed, and the final steps involve the introduction of the methoxy and iodo groups, as well as the carbonitrile functionality. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The iodo group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways and mechanisms.

    Medicine: It has potential as a drug candidate due to its ability to inhibit specific enzymes or receptors, which could lead to therapeutic applications.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in this mechanism can vary depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile stands out due to its unique combination of structural features. Similar compounds may include other isoquinoline derivatives or pyrrolidine-containing molecules, but the specific arrangement of substituents in this compound gives it distinct properties and potential applications. Some similar compounds include:

  • 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide
  • 1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxylate

These compounds share some structural similarities but differ in specific functional groups, which can lead to variations in their biological activity and applications.

Properties

Molecular Formula

C18H17FIN3O3

Molecular Weight

469.2 g/mol

IUPAC Name

1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile

InChI

InChI=1S/C18H17FIN3O3/c1-3-10-14(23-17(24)16(10)19)8-26-18-12-5-15(25-2)9(6-21)4-11(12)13(20)7-22-18/h4-5,7,10,14,16H,3,8H2,1-2H3,(H,23,24)/t10-,14+,16-/m0/s1

InChI Key

LHUKSNPBZHHWSK-JJMVLAAESA-N

Isomeric SMILES

CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=C(C3=C2C=C(C(=C3)C#N)OC)I

Canonical SMILES

CCC1C(NC(=O)C1F)COC2=NC=C(C3=C2C=C(C(=C3)C#N)OC)I

Origin of Product

United States

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